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molecular formula C9H8F2O2 B162690 2'-(Difluoromethoxy)acetophenone CAS No. 127842-55-1

2'-(Difluoromethoxy)acetophenone

Cat. No. B162690
M. Wt: 186.15 g/mol
InChI Key: GSIJRMUIVJNUGP-UHFFFAOYSA-N
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Patent
US09309243B2

Procedure details

Potassium hydroxide (105 g, 1872 mmol) was suspended in a mixture of acetonitrile (200 mL) and water (200 mL) and cooled to approximately −20° C. 1-(2-Hydroxyphenyl)ethanone (11.28 mL, 93.7 mmol) was added dropwise, followed by diethyl[bromo(difluoro)methyl]phosphonate (33.27 mL, 187.3 mmol) over 15 minutes. The mixture was then allowed to warm to room temperature over 1 h. The mixture was extracted with ethyl acetate (3×200 mL), then the combined organic layers were washed with brine (50 mL), dried over magnesium sulfate and concentrated under vacuum. The mixture was purified by flash chromatography to afford the title compound (16.0 g, 92%) as a colourless oil. Method B HPLC-MS: MH+ m/z 187, RT 1.77 minutes.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.28 mL
Type
reactant
Reaction Step Two
Quantity
33.27 mL
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[OH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10](=[O:12])[CH3:11].C(OP([C:21](Br)([F:23])[F:22])(=O)OCC)C>C(#N)C.O>[F:22][CH:21]([F:23])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10](=[O:12])[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
11.28 mL
Type
reactant
Smiles
OC1=C(C=CC=C1)C(C)=O
Step Three
Name
Quantity
33.27 mL
Type
reactant
Smiles
C(C)OP(OCC)(=O)C(F)(F)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The mixture was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=C(C=CC=C1)C(C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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